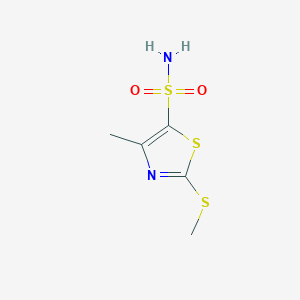

4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide

Description

Properties

IUPAC Name |

4-methyl-2-methylsulfanyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S3/c1-3-4(12(6,8)9)11-5(7-3)10-2/h1-2H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKIBNQHSYUIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action

The sulfonamide moiety in 4-methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide contributes significantly to its antimicrobial properties by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis. This inhibition disrupts bacterial growth and replication.

Case Study: Synthesis and Antimicrobial Evaluation

A study synthesized several sulfonamide derivatives, including 4-methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide. These derivatives were tested against various Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 150 µg/mL against bacteria such as E. coli and B. subtilis .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1A | B. linens | 100 |

| 1B | E. coli | 100 |

| 1C | E. coli | 50 |

| B. licheniformis | 100 | |

| B. linens | 150 |

This data underscores the potential of thiazole-based sulfonamides as effective antibacterial agents.

Anticancer Applications

Cytotoxic Activity Evaluation

Recent studies have focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. For instance, a study reported that compounds derived from thiazole exhibited promising cytotoxicity against MCF-7 breast cancer cells, with one derivative showing an IC50 value comparable to that of cisplatin, a standard chemotherapy drug .

Molecular Docking Studies

Computational studies using molecular docking have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. The results indicated that certain thiazole derivatives had higher binding affinities compared to existing anticancer agents, suggesting their potential as novel therapeutic options .

Summary of Findings

The applications of 4-methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide extend beyond antimicrobial activity to include significant anticancer properties. The following table summarizes key findings from recent research:

| Application | Activity Type | Target Cells/Organisms | Key Findings |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | E. coli, B. subtilis | MIC values between 50 - 150 µg/mL |

| Anticancer | Cytotoxicity | MCF-7 breast cancer cells | IC50 comparable to cisplatin |

| Molecular Docking | Binding Affinity | Cancer target proteins | Higher affinity than traditional anticancer drugs |

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biochemical pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Sulfonamide Groups

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide

- Structure : Combines a thiophene ring (sulfur-containing heterocycle) with a sulfonamide group and a 2-methylthiazole substituent.

- Molecular Formula : C₈H₈N₂O₂S₃

- Molecular Weight : 260.4 g/mol

- Key Differences : The thiophene ring introduces distinct aromaticity and electronic effects compared to the thiazole core in the target compound. The sulfonamide group is positioned on the thiophene rather than the thiazole, altering hydrogen-bonding interactions and solubility .

Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate

- Structure : Features a thiazole ring with a tetrazole-sulfanyl side chain and an ester group.

- Molecular Formula : C₁₈H₂₀N₆O₃S₂

- Molecular Weight : 432.52 g/mol

- Key Differences : The carboxylate ester at position 5 increases lipophilicity compared to the sulfonamide group. The tetrazole moiety enhances metabolic stability, a property absent in the target compound .

Thiadiazole and Isoxazole Analogues

5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic Acid Derivatives

- Structure: 1,3,4-Thiadiazole core with sulfanyl and carbonylamino substituents.

- Key Differences: Thiadiazoles contain two nitrogen atoms, leading to higher polarity and different hydrogen-bonding profiles.

3-(4-Methoxyphenyl)isoxazole-5-sulfonic Acid-4-methylbenzylamide

- Structure : Isoxazole ring with sulfonamide and aryl substituents.

- Molecular Formula : C₁₈H₁₇N₂O₄S

- Key Differences : Isoxazoles are less aromatic than thiazoles, affecting electronic distribution. The benzylamide group enhances membrane permeability compared to the simpler sulfonamide in the target compound .

Biological Activity

4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide is an organosulfur compound characterized by its thiazole ring and sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antibacterial agent. Its IUPAC name reflects its structural components, which include a methyl group at the 4-position and a methylsulfanyl group at the 2-position of the thiazole ring.

- Molecular Formula : C₇H₈N₂O₂S₃

- Molecular Weight : Approximately 224.32 g/mol

The primary mechanism of action for 4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide is its role as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for bacterial folic acid synthesis. This inhibition disrupts the synthesis of folate, which is crucial for bacterial growth and proliferation, rendering it effective against various bacterial infections.

Antibacterial Activity

The compound exhibits significant antibacterial properties. Sulfonamides, including this compound, are well-documented for their effectiveness against a range of gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance antibacterial efficacy .

Anticancer Potential

Recent investigations into thiazole derivatives have indicated anticancer activities. For instance, related compounds have demonstrated effectiveness against several cancer cell lines, including breast and liver cancers. The SAR analysis of these compounds shows that modifications can lead to increased potency against specific cancer types .

Case Studies and Research Findings

Synthesis Methods

The synthesis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide typically involves reactions with heterocyclic amines or thiol derivatives. Common synthetic routes include:

- Nucleophilic Substitution Reactions : Utilizing thiol derivatives to introduce the methylsulfanyl group.

- Oxidation and Reduction Reactions : Modifying the sulfonamide group to enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives or alkylation of thiol intermediates. For example, a related sulfonamide derivative was synthesized via oxidative chlorination of a benzyl sulfide intermediate using Lawesson’s reagent, followed by conversion to sulfonamides . Characterization relies on elemental analysis , 1H/13C NMR (to confirm substituent positions), IR spectroscopy (to identify sulfonamide S=O stretches), and TLC for purity validation . Solvent selection (e.g., methanol, ethyl acetate) for recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Beyond NMR and IR, high-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves tautomeric ambiguities (e.g., thione vs. thiol forms in thiazole derivatives) . HPLC with UV detection (e.g., at 254 nm) ensures purity >95%, using columns like C18 with acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) is recommended. Stability studies should assess degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature). Related sulfonamides show stability in methanol but may hydrolyze in acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-sulfonamide?

- Methodological Answer : Use Design of Experiments (DoE) to vary parameters:

- Temperature : Elevated temperatures (80–100°C) for cyclization steps.

- Catalysts : Lawesson’s reagent for sulfur incorporation .

- Solvent polarity : DMF or THF for intermediate stabilization.

Computational tools like quantum chemical calculations (e.g., DFT) predict transition states and guide solvent/reagent selection .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antitumor efficacy)?

- Methodological Answer : Discrepancies may arise from cell line specificity (e.g., NCI-60 panel variability) or assay protocols. Mitigation includes:

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites (e.g., sulfonamide sulfur). Molecular docking screens interactions with biological targets (e.g., carbonic anhydrase isoforms). Software like COMSOL Multiphysics models reaction kinetics under varying pressures/temperatures .

Q. What experimental approaches address discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?

- Methodological Answer : Anomalies may stem from dynamic tautomerism or impurities. Use:

- Variable-temperature NMR to detect tautomeric equilibria.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Mass spectrometry (MALDI-TOF) to confirm molecular ion integrity .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to reduce waste .

- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm assignments .

- Collaborative Tools : Leverage AI-driven platforms for reaction prediction and data management to accelerate workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.